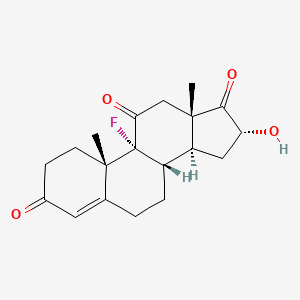
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.
Wissenschaftliche Forschungsanwendungen
Metabolic Transformation Studies
Biotransformation in Equine Subjects : Fluoxymesterone, a compound related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, undergoes metabolic transformation in horses. Major metabolites include 16-hydroxy derivatives, and phase II metabolism involves glucuronide formation, crucial for detecting drug abuse in horses (Stanley, Kent, & Rodgers, 1997).
Metabolic Fate in Laboratory Animals : The metabolism of triamcinolone acetonide, a structurally similar compound, has been studied in various animal models. The primary route of excretion differs among species, with significant fecal excretion in dogs, rats, and monkeys. Identification of major metabolites was achieved through comprehensive analytical techniques (Gordon & Morrison, 1978).
Intraocular Metabolism : The metabolic transformation of dexamethasone, another related compound, when applied topically to rabbit eyes, led to the formation of a specific metabolite. This finding is significant for understanding ocular drug metabolism (Ichigashira & Yamaga, 1978).
Synthesis and Aromatase Inhibition
Synthesis of Fluorine-Containing Derivatives : The synthesis of various fluorine-containing derivatives of androst-4-ene-3,17-dione, including those relevant to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, was achieved. Some of these compounds demonstrate potent aromatase inhibitory properties (Mann & Pietrzak, 1984).
Potent Aromatase Inhibitor : 14 alpha-Hydroxyandrost-4-ene-3,6,17-trione, a derivative, was identified as a potent inhibitor of human placental aromatase, indicating its potential application in breast cancer treatment (Yoshihama et al., 1990).
Steroid Synthesis and Fluorination
Improved Synthesis Methods : New chemical approaches for the synthesis of 16alpha-hydroxylated androgens, intermediates in the formation of estriol during pregnancy, were developed. This includes the synthesis of compounds structurally related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione (Numazawa & Osawa, 1978).
Electrophilic Fluorination of Steroidal Ketones : Research on the fluorination of steroidal α,β-unsaturated ketones, including those related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, has been conducted, contributing to the development of derivatives with potential therapeutic applications (Barton et al., 1982).
Diagnostic Imaging and Radiotherapy
- Bromine- and Iodine-Substituted Progestins for Imaging : The synthesis and receptor binding affinities of bromine- and iodine-substituted progestins, derived from compounds like 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, were studied. These compounds show potential for diagnostic imaging of PR-positive breast tumors using PET (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).
Eigenschaften
CAS-Nummer |
2991-06-2 |
|---|---|
Produktname |
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione |
Molekularformel |
C19H23FO4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(8S,9R,10S,13S,14S,16R)-9-fluoro-16-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17-trione |
InChI |
InChI=1S/C19H23FO4/c1-17-9-15(23)19(20)12(13(17)8-14(22)16(17)24)4-3-10-7-11(21)5-6-18(10,19)2/h7,12-14,22H,3-6,8-9H2,1-2H3/t12-,13-,14+,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
IASWIBHERBRGSC-MCRQTLMJSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3C[C@H](C4=O)O)C)F |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)
![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)
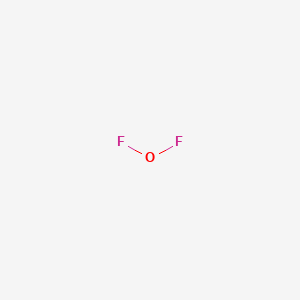

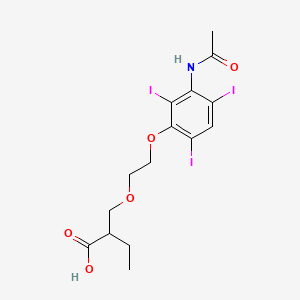
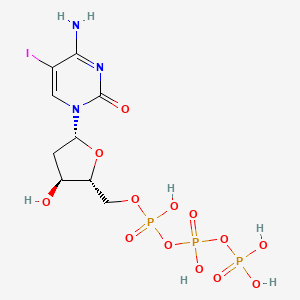
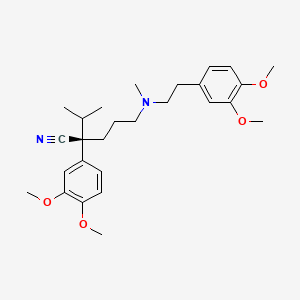
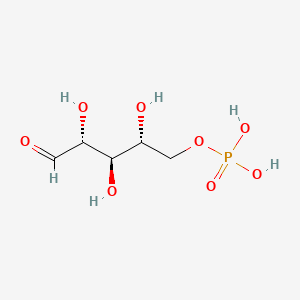
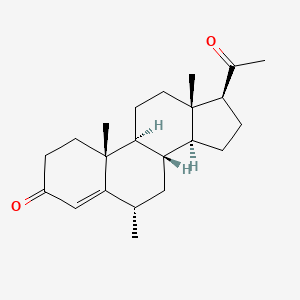
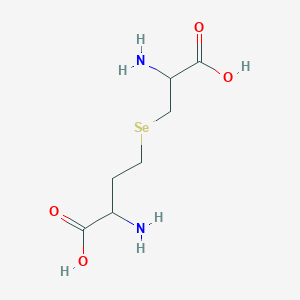
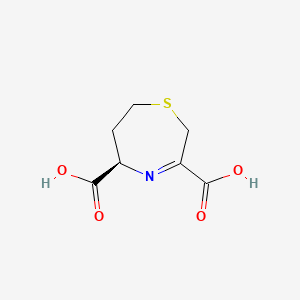
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)
![1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol](/img/structure/B1218743.png)